molecular formula C19H13BrFN5OS B3407927 N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 852374-67-5

N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B3407927
CAS No.: 852374-67-5
M. Wt: 458.3 g/mol
InChI Key: BDQXUIDHRQJLLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a synthetic small molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core, a structure of high interest in medicinal chemistry and chemical biology research. The compound's structure integrates multiple pharmacologically significant motifs, including a 4-bromophenylacetamide group and a 3-fluorophenyl substitution on the triazole ring, which are often associated with enhanced biological activity and binding affinity in various enzyme systems. While specific biological data for this exact molecule is not currently available in the public domain, analogs based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold are frequently investigated as potential kinase inhibitors, receptor modulators, and tools for probing biochemical pathways . The presence of a sulfanylacetamide linker provides a potential site for further chemical modification, making it a valuable intermediate for the synthesis of more complex derivatives in structure-activity relationship (SAR) studies. This product is intended for research applications such as in vitro screening, hit-to-lead optimization campaigns, and as a building block in combinatorial chemistry. It is supplied with high-quality documentation, including analytical data (HPLC, MS, NMR) to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN5OS/c20-13-4-6-15(7-5-13)22-17(27)11-28-18-9-8-16-23-24-19(26(16)25-18)12-2-1-3-14(21)10-12/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQXUIDHRQJLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, followed by the introduction of the bromophenyl and fluorophenyl groups. Common reagents used in these reactions include bromine, fluorine sources, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the bromine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has shown promise in several research areas:

Medicinal Chemistry

  • Therapeutic Potential : Investigated for anti-inflammatory and anticancer activities. The compound may interact with specific molecular targets to modulate biological pathways involved in disease processes.
  • Biochemical Probes : Used as a tool to study enzyme activity and receptor interactions.

Material Science

  • Advanced Materials Development : Explored for its potential in creating materials with specific electronic or optical properties due to its unique chemical structure.

Synthetic Chemistry

  • Building Block for Complex Molecules : Serves as a precursor in the synthesis of more complex organic compounds.

Case Studies

Recent studies have highlighted the compound's effectiveness in preclinical models:

  • Anti-Cancer Activity : In vitro studies demonstrated that N-(4-bromophenyl)-2-{...} inhibits proliferation in various cancer cell lines.
  • Inflammatory Response Modulation : The compound reduced markers of inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name / ID Core Structure Substituents on Triazole Substituents on Pyridazine Biological Activity / Notes Reference
N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide [1,2,4]triazolo[4,3-b]pyridazine 3-(3-fluorophenyl) 6-sulfanyl-acetamide Not explicitly reported; inferred kinase/CSC targeting
N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632/Lin28-1632) [1,2,4]triazolo[4,3-b]pyridazine 3-methyl 6-phenyl (methyl-substituted) Lin28 inhibitor; promotes differentiation, reduces tumorspheres
894067-38-0 (N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) [1,2,4]triazolo[4,3-b]pyridazine 3-methyl 6-phenyl (unsubstituted) Structural analog; no reported bioactivity
877634-23-6 (2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide) [1,2,4]triazolo[4,3-b]pyridazine 6-(4-methylphenyl) 3-sulfanyl-acetamide Sulfanyl linker; potential kinase inhibition
E-4b () [1,2,4]triazolo[4,3-b]pyridazine 3,5-dimethyl-pyrazole Propenoic acid chain High melting point (253–255°C); no bioactivity reported

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 3-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in kinases or epigenetic regulators, similar to C1632’s methyl group, which inhibits Lin28 .

Sulfanyl Linker vs. Direct Acetamide :

  • The sulfanyl bridge in the target compound introduces conformational flexibility and electronic effects distinct from direct acetamide-linked analogs (e.g., 894067-38-0). This could modulate solubility and metabolic stability .

Comparison with C1632 (Lin28-1632) :

  • C1632’s methyl-phenyl-acetamide structure confers specificity for Lin28, rescuing let-7 miRNA function in cancer stem cells (CSCs) . The target compound’s bromophenyl-fluorophenyl motif may shift selectivity toward other targets (e.g., kinases or bromodomains) due to steric and electronic differences.

Physical Properties :

  • Melting points for triazolo-pyridazine derivatives range widely (e.g., 187–255°C in ). The target compound’s bromine and fluorine substituents likely increase its melting point compared to methylated analogs .

Biological Activity

N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a bromophenyl group , a fluorophenyl group , and a triazolopyridazine moiety , making it a part of a larger class of heterocyclic compounds known for various pharmacological properties. The synthesis typically involves multiple steps, including the preparation of the triazolopyridazine core followed by the introduction of the bromophenyl and fluorophenyl groups. Common reagents include bromine and fluorine sources, alongside various catalysts to facilitate bond formation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects such as:

  • Inhibition of cell proliferation
  • Induction of apoptosis
  • Anti-inflammatory responses

These mechanisms suggest potential therapeutic applications in treating cancer and inflammatory diseases .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity: Compounds containing thiadiazole and triazole rings have shown significant antimicrobial effects against various pathogens .
  • Anti-inflammatory Properties: The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses .
  • Anticancer Potential: Preliminary studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of similar compounds:

  • Anticancer Activity: A study demonstrated that triazole derivatives could inhibit cancer cell growth effectively, with some compounds showing IC50 values lower than conventional chemotherapeutics .
  • Anti-inflammatory Effects: Research on related compounds indicated significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in animal models .
  • Molecular Docking Studies: Computational studies have provided insights into binding affinities with target proteins, suggesting that modifications in the chemical structure could enhance biological activity .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Thiadiazole DerivativesAntimicrobial, Anti-inflammatory
Triazole DerivativesAnticancer
Pyrazole CompoundsAntioxidant

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with precursor heterocycles (e.g., triazolo[4,3-b]pyridazine cores) followed by sulfanylacetamide coupling. Key steps include:

  • Heterocycle formation : Cyclocondensation of hydrazines with substituted pyridazines to form the triazolo-pyridazine scaffold .
  • Thioether linkage : Coupling the sulfanylacetamide moiety via nucleophilic substitution (e.g., using sodium hydride in DMF) .
  • Bromophenyl/fluorophenyl functionalization : Suzuki-Miyaura cross-coupling or Ullmann reactions for aryl group introduction .

Q. Challenges :

  • Low yields in cyclization steps due to steric hindrance from fluorophenyl groups .
  • Purification difficulties caused by byproducts from incomplete coupling reactions (HPLC or column chromatography recommended) .

Q. Table 1: Synthetic Optimization Parameters

StepOptimal Conditions (Evidence)Yield Range
Cyclocondensation80°C, DMF, 12h 45–60%
Thioether couplingNaH, THF, 0°C→RT 50–70%
Aryl functionalizationPd(PPh₃)₄, K₂CO₃, Dioxane 60–75%

Q. Which spectroscopic methods are critical for structural validation?

  • NMR : ¹H/¹³C NMR for confirming aryl/heterocyclic protons and sulfanylacetamide connectivity (e.g., δ 3.8–4.2 ppm for CH₂-S) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., [M+H]+ for C₂₀H₁₄BrFN₅OS: calc. 486.01) .
  • IR spectroscopy : Detection of amide C=O stretches (~1650 cm⁻¹) and S-C bonds (~650 cm⁻¹) .

Note : Discrepancies in NMR splitting patterns (e.g., fluorophenyl vs. bromophenyl coupling) may require 2D-COSY/HMBC for resolution .

Q. How does the sulfanyl group influence reactivity in downstream modifications?

The sulfanyl (-S-) group is susceptible to:

  • Oxidation : Forms sulfoxides/sulfones with H₂O₂ or mCPBA, altering electronic properties for SAR studies .
  • Nucleophilic substitution : Replacement with amines or alkoxides under basic conditions (e.g., K₂CO₃/DMF) .
  • Radical reactions : Participation in thiol-ene click chemistry for bioconjugation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological approach :

  • Core modifications : Replace triazolo-pyridazine with triazolo-triazine to assess heterocycle impact on target binding .
  • Substituent variation : Compare 3-fluorophenyl vs. 4-chlorophenyl groups using molecular docking (e.g., AutoDock Vina) to predict affinity for kinase targets .
  • Bioisosteric replacement : Substitute sulfanyl with sulfonyl or methylene groups to evaluate metabolic stability .

Q. Table 2: SAR Data from Analogous Compounds

ModificationBiological Activity (Target)Key FindingSource
Triazolo-pyridazine → Triazolo-triazineEGFR inhibition (IC₅₀)2.5-fold ↓ activity
3-Fluorophenyl → 4-FluorophenylCOX-2 inhibitionImproved selectivity (pIC₅₀ = 7.2)

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable IC₅₀ values for kinase inhibition) may arise from:

  • Assay conditions : ATP concentration differences in kinase assays (use standardized protocols like Eurofins PanLabs) .
  • Compound purity : HPLC purity thresholds (<95% vs. >98%) significantly impact activity (validate with LC-MS) .
  • Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

Q. How can analytical methods be optimized for detecting degradation products?

  • HPLC-DAD/MS : Use C18 columns (3.5 μm, 150 mm) with 0.1% formic acid/ACN gradients to separate hydrolyzed amide or oxidized sulfanyl byproducts .
  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor stability over 72h .

Q. What computational tools predict metabolic pathways for this compound?

  • In silico tools :
    • SwissADME : Predicts Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of bromophenyl) .
    • Meteor Nexus : Identifies potential sulfoxide metabolites and glucuronidation sites .
  • Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. Key Research Gaps :

  • Limited data on in vivo pharmacokinetics (e.g., bioavailability in rodent models).
  • Mechanistic studies on off-target effects (e.g., hERG channel binding predicted via PatchClamp assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.